molecular formula C8H11HgNO2 B14682845 Phenylmercuric ammonium acetate CAS No. 53404-67-4

Phenylmercuric ammonium acetate

Cat. No.: B14682845
CAS No.: 53404-67-4
M. Wt: 353.77 g/mol
InChI Key: LPDJEBDOSVRHKE-UHFFFAOYSA-M
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Description

Phenylmercuric ammonium acetate is an organomercurial compound known for its use as a fungicide and slimicide. It is a derivative of phenylmercuric acetate and has been utilized in various industrial and pharmaceutical applications due to its antimicrobial properties .

Preparation Methods

Phenylmercuric ammonium acetate can be synthesized through the reaction of phenylmercuric acetate with ammonium acetate. The reaction typically involves mixing the two compounds in an appropriate solvent under controlled conditions to yield this compound . Industrial production methods often involve similar processes but on a larger scale, ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Phenylmercuric ammonium acetate undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form various mercury-containing compounds.

    Reduction: Reduction reactions can convert it back to phenylmercuric acetate or other mercury compounds.

    Substitution: It can undergo substitution reactions where the phenyl group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.

Mechanism of Action

The antimicrobial activity of phenylmercuric ammonium acetate is primarily due to its ability to disrupt microbial cell membranes and inhibit essential enzymatic processes. The compound interacts with thiol groups in proteins, leading to the inactivation of enzymes and disruption of cellular functions. This results in the death of microbial cells .

Comparison with Similar Compounds

Phenylmercuric ammonium acetate is similar to other organomercurial compounds such as phenylmercuric acetate and phenylmercuric nitrate. it is unique in its specific applications and solubility properties. For instance, phenylmercuric acetate is often used as a preservative in eye drops, while phenylmercuric nitrate is used in antiseptic formulations . The choice of compound depends on the specific requirements of the application, such as solubility, stability, and antimicrobial spectrum.

Properties

CAS No.

53404-67-4

Molecular Formula

C8H11HgNO2

Molecular Weight

353.77 g/mol

IUPAC Name

acetyloxy(phenyl)mercury;azane

InChI

InChI=1S/C6H5.C2H4O2.Hg.H3N/c1-2-4-6-5-3-1;1-2(3)4;;/h1-5H;1H3,(H,3,4);;1H3/q;;+1;/p-1

InChI Key

LPDJEBDOSVRHKE-UHFFFAOYSA-M

Canonical SMILES

CC(=O)O[Hg]C1=CC=CC=C1.N

Origin of Product

United States

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